Ethyl myristate
Overview
Description
Ethyl tetradecanoate, also known as ethyl myristate, is an ester derived from tetradecanoic acid (myristic acid) and ethanol. It is a colorless liquid with a faint, pleasant odor. The compound is commonly used in the fragrance and flavor industry due to its characteristic scent and is also found in various cosmetic and personal care products .
Mechanism of Action
Target of Action
Ethyl myristate, also known as ethyl tetradecanoate, is a long-chain fatty acid ester It’s known that fatty acid ethyl esters (faees) like this compound can bind to and decrease the activity of certain proteins .
Mode of Action
This compound interacts with its targets primarily through binding. This binding can result in decreased activity of the target proteins
Biochemical Pathways
It’s known that fatty acid ethyl esters (faees) like this compound are products of nonoxidative ethanol metabolism . They can be used as alcohol markers in hair . Also, there’s evidence that certain fatty acids, like myristates, can support the non-symbiotic growth and spore production of certain fungi .
Pharmacokinetics
This compound has certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s known that myristate esters like this compound are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . .
Result of Action
It’s known that fatty acid ethyl esters (faees) like this compound can bind to and decrease the activity of certain proteins . This could potentially alter cellular functions depending on the specific target proteins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain fatty acids like myristates in the environment can support the non-symbiotic growth and spore production of certain fungi . .
Biochemical Analysis
Biochemical Properties
Ethyl myristate interacts with various biomolecules in biochemical reactions. It is readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized
Cellular Effects
It is known that myristate esters, including this compound, are used as skin conditioning agents in cosmetics . This suggests that this compound may have effects on skin cells, potentially influencing cell function and metabolism.
Temporal Effects in Laboratory Settings
It is known that myristate esters are readily hydrolyzed to the corresponding alcohols and acids , suggesting that this compound may degrade over time in certain conditions.
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. One study reported that a single dermal dose of this compound (5 g/kg) resulted in the death of 2 out of 10 rabbits over 7 days .
Metabolic Pathways
This compound is involved in the metabolism of fatty acids. It is hydrolyzed to myristic acid and ethanol, which are then further metabolized
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl tetradecanoate can be synthesized through the esterification of tetradecanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The general reaction is as follows:
Tetradecanoic acid+Ethanol→Ethyl tetradecanoate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of ethyl tetradecanoate involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control. The use of continuous distillation helps in the separation and purification of the ester from the reaction mixture. The final product is then subjected to further purification steps, such as vacuum distillation, to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl tetradecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl tetradecanoate can be hydrolyzed back to tetradecanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: Ethyl tetradecanoate can react with other alcohols to form different esters in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: Tetradecanoic acid and ethanol.
Reduction: Tetradecanol and ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl tetradecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in biological systems and its effects on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Comparison with Similar Compounds
Ethyl tetradecanoate is similar to other fatty acid esters, such as:
Methyl tetradecanoate: The methyl ester of tetradecanoic acid, used in similar applications but with slightly different physical properties.
Ethyl palmitate: The ethyl ester of hexadecanoic acid, used in cosmetics and as a lubricant.
Ethyl stearate: The ethyl ester of octadecanoic acid, used in the production of plastics and as a surfactant.
Uniqueness
Ethyl tetradecanoate is unique due to its specific chain length and the resulting balance of hydrophobic and hydrophilic properties. This makes it particularly suitable for use in fragrances and flavors, where it provides a distinct scent profile .
Properties
IUPAC Name |
ethyl tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKRHZKQPFCLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047654 | |
Record name | Ethyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale yellow liquid with a waxy odour reminiscent of orris | |
Record name | Ethyl tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl tetradecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
178.00 to 180.00 °C. @ 12.00 mm Hg | |
Record name | Ethyl tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in ether, 1ml in 1ml 95% ethanol (in ethanol) | |
Record name | Ethyl tetradecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.857-0.862 | |
Record name | Ethyl tetradecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
124-06-1 | |
Record name | Ethyl myristate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl myristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl myristate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8917 | |
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Record name | Tetradecanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl myristate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL MYRISTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6995S49749 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
12.3 °C | |
Record name | Ethyl tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl myristate?
A1: this compound has the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While specific spectroscopic data is not provided in the research excerpts, this compound can be characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the functional groups, structure, and molecular weight of the compound.
Q3: What is the solubility of this compound?
A: this compound is practically insoluble in water but exhibits good solubility in organic solvents like ethyl acetate, hexane, and ethanol. [] Its solubility in specific solvent mixtures can be predicted using models like UNIFAC. []
Q4: How does this compound perform under high pressure?
A: Research indicates that this compound's viscosity increases with increasing pressure and decreases with increasing temperature. [, ] This behavior is important for applications where the compound is subjected to high pressure conditions.
Q5: How does this compound interact with other materials in pharmaceutical formulations?
A: this compound can form complexes with compounds like 4-hexylresorcinol, impacting the release rate of the drug from ointments. [] This interaction highlights the importance of considering material compatibility in pharmaceutical formulations containing this compound.
Q6: How is this compound used in the development of biodiesels?
A: this compound is a fatty acid ethyl ester (FAEE) found in biodiesel produced from various feedstocks. [, ] Its presence contributes to the fuel properties of the biodiesel.
Q7: What is the role of this compound in food flavor and aroma?
A: this compound is a volatile compound that contributes to the aroma profile of various foods and beverages, including Chinese date, cider spirits, and beef. [, , , ] Its presence can enhance fruity and other desirable flavor notes.
Q8: What analytical techniques are used to detect and quantify this compound?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of this compound in various matrices, including food, biological samples, and biodiesels. [, , , , , ]
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